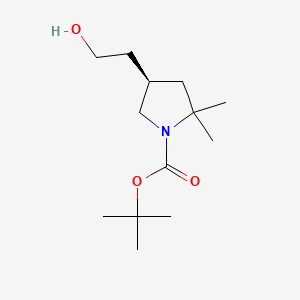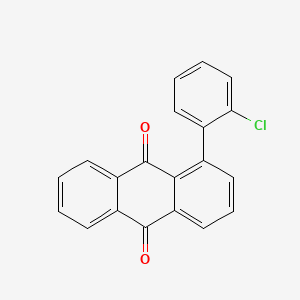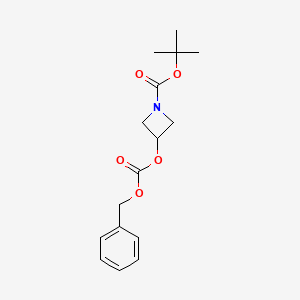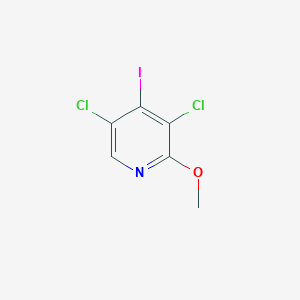![molecular formula C9H8N2OS B13933256 N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine CAS No. 21344-44-5](/img/structure/B13933256.png)
N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine typically involves the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of bases and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thienopyridine derivatives.
Applications De Recherche Scientifique
N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine include other thienopyridine derivatives such as:
- Thieno[2,3-b]pyridine-2-carboxamides
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
What sets this compound apart is its specific structure and the presence of the hydroxylamine group, which may confer unique biological activities and chemical reactivity
Propriétés
Numéro CAS |
21344-44-5 |
|---|---|
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3 |
Clé InChI |
AXFOQLNYKPITQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CN=C2C(=C1)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13933193.png)


![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)

![2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13933209.png)

![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)


![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)

